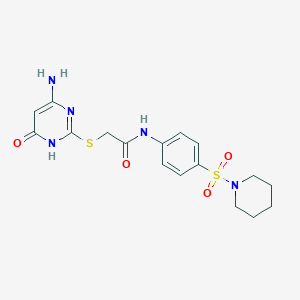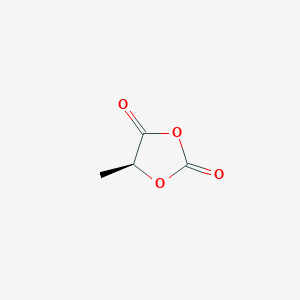![molecular formula C13H12N2S B11770869 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methyl groups at the 5 and 6 positions and a thiophene ring at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine derivatives with thiophene-2-carboxaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring.
Applications De Recherche Scientifique
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the thiophene ring at the 2 position.
2-(Furan-2-yl)-1H-benzo[d]imidazole: Contains a furan ring instead of a thiophene ring.
Uniqueness
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the thiophene ring and the methyl groups, which can influence its electronic properties and reactivity. This combination of structural features can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propriétés
Formule moléculaire |
C13H12N2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
5,6-dimethyl-2-thiophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
XWKJDVKNUHRVCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
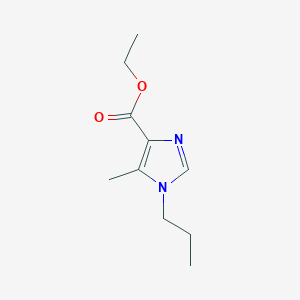
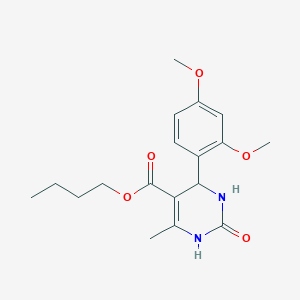

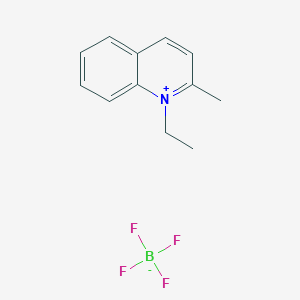
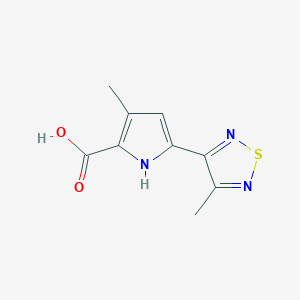

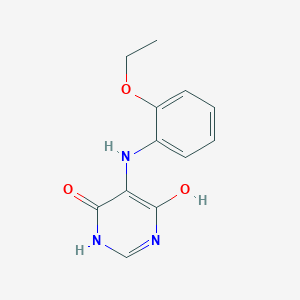
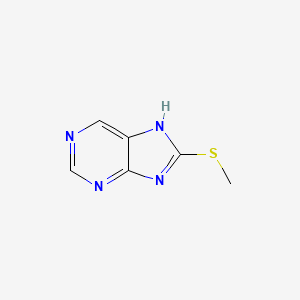
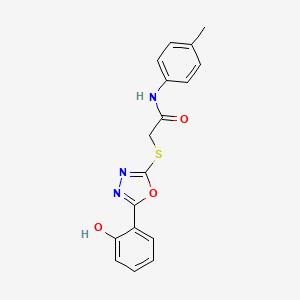
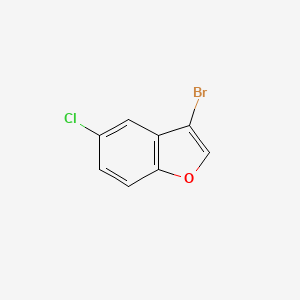
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
